3',4'-Dimethoxybutyrophenone

Beschreibung

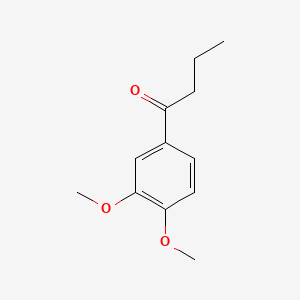

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDUYDPNEDZGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202817 | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-21-5 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-dimethoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F4B7892UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 ,4 Dimethoxybutyrophenone and Its Analogues

Strategic Approaches for the Synthesis of the Butyrophenone (B1668137) Core Structure

The formation of the carbon-carbon bond between the aromatic ring and the butyryl group is the central challenge in synthesizing the butyrophenone core. While Friedel-Crafts acylation is a primary method, several other strategies offer viable alternatives.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring. rsc.orgnih.gov In the synthesis of 3',4'-Dimethoxybutyrophenone, this reaction typically involves the treatment of 1,2-dimethoxybenzene (B1683551) (veratrole) with either butyryl chloride or butyric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govwikipedia.org

The mechanism begins with the activation of the acylating agent by the Lewis acid. The Lewis acid coordinates to the halogen of the acyl chloride or to an oxygen of the anhydride, generating a highly electrophilic, resonance-stabilized acylium ion (CH₃CH₂CH₂C⁺=O). rsc.orgnih.gov The electron-rich veratrole ring, activated by its two electron-donating methoxy (B1213986) groups, then acts as a nucleophile, attacking the acylium ion. acs.org The methoxy groups are ortho-, para-directing; in the case of veratrole, acylation occurs predominantly at the 4-position, which is para to one methoxy group and ortho to the other, leading to the desired 3',4'-dimethoxy-substituted product. A final deprotonation step restores the aromaticity of the ring, yielding this compound. nih.gov

One of the key advantages of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. wikipedia.orgoup.com This allows for the synthesis of monoacylated products with high selectivity. wikipedia.org

Table 1: Representative Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst Type | Acylating Agent | Solvent | Temperature | Reference |

| Lewis Acid (e.g., AlCl₃, FeCl₃) | Acyl Chloride | Dichloromethane, Nitrobenzene (B124822) | 0°C to RT | nih.gov |

| Lewis Acid (e.g., AlCl₃, BF₃) | Acid Anhydride | Carbon Disulfide | 0°C to Reflux | wikipedia.org |

| Solid Acid Catalysts (e.g., Zeolites) | Acyl Chloride | Solvent-free | 100-150°C | acs.org |

| Brønsted Acids (e.g., H₃PW₁₂O₄₀) | Carboxylic Acid | Solvent-free | High Temperature | organic-chemistry.org |

While effective, Friedel-Crafts acylation can have limitations, such as the requirement for strong, often stoichiometric, Lewis acids and incompatibility with certain functional groups. rsc.org Several alternative methods for forging the aryl-ketone bond exist.

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. rsc.orgnih.govwikipedia.org For the synthesis of a related structure, one could prepare 3,4-dimethoxyphenyl butyrate (B1204436) and subject it to Fries rearrangement conditions. The acyl group migrates from the phenolic oxygen to the aromatic ring, typically favoring the para position at lower temperatures and the ortho position at higher temperatures. wikipedia.org This method ultimately produces a hydroxy aryl ketone, which would require an additional methylation step to yield the target dimethoxy compound.

Houben-Hoesch Reaction : This reaction synthesizes acylphenols from phenols or phenolic ethers by reacting them with an organic nitrile in the presence of hydrochloric acid and a Lewis acid catalyst like AlCl₃ or ZnCl₂. organic-chemistry.orgpharmtech.comnih.gov To produce this compound, veratrole could be reacted with butyronitrile. The reaction proceeds through the formation of an intermediate ketimine, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. pharmtech.com This method is particularly effective for electron-rich aromatics like veratrole. pharmtech.comscirp.org

Synthesis from Grignard Reagents and Nitriles : A versatile method for ketone synthesis involves the addition of an organometallic reagent, such as a Grignard reagent, to a nitrile. researchgate.netnih.govuchicago.edu In this approach, 3,4-dimethoxybenzonitrile (B145638) would be treated with propylmagnesium bromide. The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. uchicago.edu This intermediate is stable to further addition by the Grignard reagent. nih.gov Subsequent hydrolysis of the imine salt with aqueous acid yields the desired ketone, this compound. researchgate.netvanderbilt.edu

Precursors and Key Intermediates for this compound Construction

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key building blocks, particularly the substituted aromatic precursor.

The primary aromatic precursor for this compound is 1,2-dimethoxybenzene, commonly known as veratrole. Veratrole is typically synthesized from catechol (1,2-dihydroxybenzene). libretexts.orgresearchgate.net The most common method is the Williamson ether synthesis, involving the double methylation of catechol. wikipedia.org

The process involves treating catechol with a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic disodium (B8443419) or dilithium (B8592608) catecholate. libretexts.org This is followed by the addition of a methylating agent, such as dimethyl sulfate (B86663) or dimethyl carbonate. libretexts.orggoogle.com The catecholate displaces the sulfate or carbonate leaving group in an Sₙ2 reaction to form the two ether linkages of veratrole. The reaction is often carried out in a biphasic system with a phase-transfer catalyst to improve efficiency. researchgate.net Alternatively, guaiacol (B22219) (2-methoxyphenol), which can be obtained from the selective mono-methylation of catechol, can be subsequently methylated to produce veratrole. thieme-connect.comlibretexts.org

Table 2: Comparison of Methylating Agents for Catechol

| Methylating Agent | Base | Typical Conditions | Advantages | Disadvantages |

| Dimethyl Sulfate | NaOH, KOH | Aqueous or Biphasic, Reflux | High reactivity, good yields | Highly toxic and carcinogenic |

| Dimethyl Carbonate (DMC) | K₂CO₃, Cs₂CO₃ | High Temp (Vapor Phase), Catalysts | "Green" reagent, less toxic | Requires higher temperatures, catalysts |

| Methyl Iodide | NaH, K₂CO₃ | Anhydrous solvents (DMF, Acetone) | High reactivity | Expensive, produces iodide waste |

In complex syntheses, it is often necessary to protect reactive functional groups that might interfere with a desired transformation. The hydroxyl groups of phenols are acidic and can react with Lewis acids used in Friedel-Crafts acylations, deactivating the catalyst and preventing the reaction. oup.com

If a synthetic route started from a precursor with a free hydroxyl group (e.g., guaiacol or a protected catechol), a protecting group would be necessary before acylation. Common protecting groups for phenols include ethers and silyl (B83357) ethers. oup.comgoogle.com

Benzyl (B1604629) (Bn) Ether : A phenol (B47542) can be converted to a benzyl ether using benzyl bromide and a mild base. The Bn group is robust and stable to many reaction conditions, including Friedel-Crafts acylation. It can be removed later via hydrogenolysis (H₂ gas with a palladium catalyst), a mild method that would not affect the butyrophenone structure. google.com

Silyl Ethers : Phenols can be protected by reacting them with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl). However, many silyl ethers, including TBDMS, are not stable to the strong Lewis acids (like AlCl₃) used in classical Friedel-Crafts reactions. nih.gov Milder conditions or alternative acylation methods would be required. Some silyl groups can be cleaved during the acidic workup of the reaction itself.

The conversion of the two hydroxyl groups of catechol into methoxy groups is itself a functional group interconversion that serves to protect the phenolic oxygens and activate the ring for electrophilic substitution.

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

While this compound itself is an achiral molecule, chiral analogues are of significant interest. Chirality could be introduced, for example, by creating a stereocenter at the carbon bearing a hydroxyl group (from reduction of the ketone) or at the α- or β-position of the butyryl chain. The synthesis of a single enantiomer of such an analogue can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis : One of the most common methods to generate a chiral alcohol analogue is through the asymmetric reduction of the prochiral ketone. rsc.org This can be accomplished using chiral reducing agents or, more commonly, a catalytic system. Catalytic methods often employ a simple reducing agent like borane (B79455) (BH₃) or a hydrogen source (H₂ gas, isopropanol) in the presence of a chiral catalyst. wikipedia.org Widely used catalysts include oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) and transition metal complexes bearing chiral ligands (e.g., Ruthenium-BINAP). wikipedia.org These methods can produce chiral secondary alcohols with high levels of enantiomeric excess (ee). rsc.orgacs.org

Chiral Resolution : If a racemic mixture of a chiral analogue is synthesized, the enantiomers can be separated in a process called chiral resolution. libretexts.org A common and scalable method is the formation of diastereomeric salts. pharmtech.com For an analogue containing a basic nitrogen atom, the racemic amine can be reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of two diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral acid. libretexts.org

Enantioselective Approaches in Related Butyrophenone Systems

The creation of chiral centers with high enantiomeric purity is a significant goal in modern synthetic chemistry, particularly for the synthesis of pharmacologically active molecules. While direct enantioselective synthesis of this compound itself is not extensively documented, several established asymmetric methodologies applied to analogous ketone systems can be considered.

A primary strategy is the asymmetric hydrogenation of a prochiral precursor, such as an unsaturated analogue of the target butyrophenone. This transformation is typically achieved using chiral metal catalysts. Transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands, are highly effective for this purpose. Privileged ligand families such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DuPhos (bis(phospholane)ethane), and Josiphos are instrumental in achieving high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is critical and must be empirically optimized for each specific substrate to achieve high enantiomeric excess (ee).

Another approach involves the asymmetric alkylation or acylation of a precursor molecule. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective alkylation of a suitable nucleophile. These catalysts form a chiral ion pair that directs the approach of the electrophile, thereby inducing asymmetry in the product.

Organocatalysis represents a metal-free alternative for enantioselective synthesis. Chiral amines, such as proline and its derivatives, or imidazolidinones (MacMillan catalysts), can catalyze asymmetric Michael additions or aldol (B89426) reactions to build the chiral butyrophenone framework. These methods offer the advantages of being environmentally benign and avoiding heavy metal contamination.

The table below summarizes representative chiral catalyst systems and their applications in asymmetric reactions relevant to ketone synthesis.

| Catalyst System | Ligand/Catalyst Type | Reaction Type | Potential Application |

| Ru-BINAP | Chiral Phosphine Ligand | Asymmetric Hydrogenation | Reduction of an α,β-unsaturated ketone precursor to a chiral butyrophenone. |

| Rh-DuPhos | Chiral Phosphine Ligand | Asymmetric Hydrogenation | Similar to Ru-BINAP, often used for highly efficient and selective hydrogenations. |

| Cinchona Alkaloid Derivative | Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Alkylation of a β-ketoester followed by decarboxylation to yield a chiral butyrophenone. |

| MacMillan Catalyst | Chiral Imidazolidinone | Asymmetric Michael Addition | Conjugate addition of an organometallic reagent to a vinyl ketone derivative. |

Application of Enzymatic Resolution Techniques to Chiral Derivatives

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. For chiral derivatives of this compound, such as the corresponding alcohol 1-(3,4-dimethoxyphenyl)butan-1-ol, enzymatic kinetic resolution (EKR) is a highly effective strategy.

EKR utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are widely used due to their stability in organic solvents, broad substrate tolerance, and commercial availability. Common lipases employed for resolution include those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens.

The most common application of this technique is the lipase-catalyzed transesterification of a racemic alcohol. In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor (like vinyl acetate (B1210297) or isopropenyl acetate), producing an enantioenriched ester and leaving the unreacted (S)-enantiomer of the alcohol.

A study on the resolution of a structurally related compound, (RS)-4-cyano-4-(3,4-dimethoxyphenyl)-4-isopropyl-1-butanol, highlights the efficacy of this approach. semanticscholar.org Lipase-catalyzed reactions on this substrate demonstrated the potential to achieve high enantiomeric purity, providing a strong precedent for the successful resolution of other chiral alcohols bearing the 3,4-dimethoxyphenyl moiety. semanticscholar.org

The efficiency of enzymatic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for practical separations.

The following table details typical parameters in lipase-catalyzed kinetic resolution of chiral secondary alcohols.

| Enzyme | Acyl Donor | Solvent | Key Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | High enantioselectivity for a wide range of secondary alcohols. |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Tetrahydrofuran (THF) | Effective for the resolution of aryl- and heteroaryl-substituted alcohols. researchgate.net |

| Pseudomonas fluorescens Lipase | Acetic Anhydride | Dioxane | Often shows high selectivity in the hydrolysis of racemic esters. d-nb.info |

Derivatization Strategies for Structural Diversification of this compound

Structural diversification of the this compound scaffold is crucial for exploring structure-activity relationships in medicinal chemistry and developing new chemical entities. Modifications can be targeted at either the aliphatic butyrophenone chain or the dimethoxyphenyl ring.

The four-carbon aliphatic chain offers multiple sites for modification. The carbonyl group is a key functional handle for a variety of transformations.

Reduction and Subsequent Derivatization: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This chiral alcohol can then be esterified or etherified to introduce new functional groups.

Alpha-Functionalization: The α-carbon (adjacent to the carbonyl) can be functionalized via enolate chemistry. For example, α-bromination followed by nucleophilic substitution can introduce a wide range of substituents, including amines, azides, or thiols.

Chain Extension/Modification: The Grignard reaction or Wittig reaction at the carbonyl group can be used to extend the carbon chain or introduce double bonds, respectively.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine can introduce an aminomethyl group at the α-position, a common strategy in the synthesis of pharmaceutical analogues.

The dimethoxyphenyl (veratrole) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. The positions ortho and para to these groups are the most reactive.

Halogenation: Electrophilic bromination or chlorination can introduce halogen atoms onto the aromatic ring. A study on a related (3,4-dimethoxyphenyl)methanone derivative demonstrated that bromination can be readily achieved, providing a handle for further cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form new C-C or C-N bonds. nih.gov

Nitration: Introduction of a nitro group via nitrating agents (e.g., nitric acid/sulfuric acid) provides a precursor for the synthesis of an amino group through reduction.

Demethylation: The methoxy groups can be cleaved to reveal hydroxyl groups (phenols) using reagents like boron tribromide (BBr₃). These resulting catechols can be further derivatized, for instance, by selective alkylation or acylation. nih.gov

Formylation: Reactions like the Vilsmeier-Haack reaction can introduce a formyl (-CHO) group onto the ring, which can then be used in a multitude of subsequent transformations.

Process Optimization and Scalability in Laboratory-Scale Synthesis

The primary route to this compound is the Friedel-Crafts acylation of veratrole with either butyryl chloride or butyric anhydride. Optimizing this reaction is key to ensuring high yield, purity, and scalability.

Key parameters for optimization include:

Catalyst Choice and Loading: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but are often required in stoichiometric amounts and generate significant waste. organic-chemistry.orgmasterorganicchemistry.com Research has focused on using solid acid catalysts, such as zeolites or supported heteropoly acids, which offer advantages like easier separation, reusability, and reduced environmental impact. chemijournal.com Studies on the acylation of veratrole have shown that catalysts like phosphotungstates supported on zirconia can effectively promote the reaction under solvent-free conditions. chemijournal.com

Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Dichloromethane and nitrobenzene are common solvents, but for greener processes, solvent-free conditions are being explored. chemijournal.com

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Optimization studies typically involve monitoring the reaction progress over time at various temperatures.

Reactant Ratio: The molar ratio of veratrole to the acylating agent and catalyst is a critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.

For laboratory-scale synthesis, scalability involves ensuring that the reaction performance remains consistent as the batch size increases. acs.orgresearchgate.net Challenges in scaling up Friedel-Crafts acylations include managing the exothermicity of the reaction and ensuring efficient mixing. The use of heterogeneous catalysts can simplify product work-up and catalyst removal, which is a significant advantage for larger-scale production. acs.org A gram-scale synthesis of related aromatic ketones demonstrated that protocols developed at the bench can be successfully scaled up without a loss in yield or selectivity, indicating the industrial potential of optimized procedures. acs.org

The table below outlines typical conditions investigated during the optimization of Friedel-Crafts acylation of veratrole. chemijournal.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |

| Catalyst | AlCl₃ (1.2 eq) | ZrPW (Solid Acid) | 12-TPA/ZrO₂ | 12-TPA/ZrO₂ |

| Solvent | Dichloromethane | Solvent-free | Solvent-free | Solvent-free |

| Temperature | 0 °C to RT | 110 °C | 130 °C | 130 °C |

| Time | 4 h | 7 h | 5 h | 5 h |

| Yield | Good | Moderate | High | High |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 ,4 Dimethoxybutyrophenone Derivatives

Systematic Elucidation of Structural Determinants for Biological Activity

The butyrophenone (B1668137) scaffold, to which 3',4'-Dimethoxybutyrophenone belongs, has been a cornerstone in the development of various biologically active agents. SAR studies on this class of compounds have revealed several critical structural features that govern their interaction with biological targets. pharmacy180.com

The general structure of a butyrophenone consists of a substituted aromatic ring (Ar), a carbonyl group (C=O), a three-carbon alkyl chain (n=3), and a tertiary amino group, often incorporated into a cyclic system. pharmacy180.com The nature and position of substituents on the aromatic ring, as well as modifications to the other structural components, have a profound impact on the biological activity.

For instance, a fluoro-substituent at the para-position of the aromatic ring is often found to enhance antipsychotic activity in many butyrophenone derivatives. pharmacy180.com The carbonyl group is generally considered optimal for activity, although it can sometimes be replaced by other functionalities like a hydroxyl group or a phenyl group with retention of some activity. pharmacy180.com The length of the alkyl chain is also critical, with a three-carbon chain (n=3) being optimal for many biological activities; shortening or lengthening this chain typically leads to a decrease in potency. pharmacy180.com The aliphatic amino nitrogen is another essential feature, and its incorporation into a cyclic structure, such as a piperidine (B6355638) ring, is often associated with high activity. pharmacy180.com

The table below summarizes the general influence of substituents on the biological activity of butyrophenone-type compounds, providing a framework for predicting the effects of modifications to this compound.

| Structural Feature | Modification | General Influence on Biological Activity |

| Aromatic Ring (Ar) | Para-Fluoro substitution | Often enhances antipsychotic activity pharmacy180.com |

| Other electron-withdrawing or -donating groups | Modulates electronic properties and target interaction nih.gov | |

| Replacement with other aromatic systems | Can alter selectivity and potency | |

| Carbonyl Group (X) | Maintained as C=O | Generally optimal for activity pharmacy180.com |

| Reduction to C(H)OH | May retain some activity | |

| Replacement with C(H)aryl | Can lead to compounds with good activity (e.g., pimozide) pharmacy180.com | |

| Alkyl Chain (n) | n=3 (propyl chain) | Optimal length for many activities pharmacy180.com |

| n<3 or n>3 | Typically decreases activity pharmacy180.com | |

| Amino Group | Tertiary amine | Required for activity |

| Incorporation into a cyclic system (e.g., piperidine) | Often leads to highest activity pharmacy180.com | |

| Substituents on the nitrogen (Ar1) | An aromatic group is generally needed for high affinity pharmacy180.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, including butyrophenone derivatives. longdom.org The interaction between a drug molecule and its biological target, such as a receptor or an enzyme, is often highly specific, and even subtle differences in the spatial orientation of functional groups can lead to significant changes in biological response. acs.orgnih.gov

For chiral molecules, which are non-superimposable on their mirror images (enantiomers), it is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. longdom.orgmdpi.com This is because the binding sites of biological targets are themselves chiral, being composed of L-amino acids.

Studies on butyrophenone derivatives have highlighted the importance of steric factors in their interaction with receptors. The conformation of the piperidine ring (in derivatives that contain this moiety) and the orientation of substituents can influence the binding affinity and efficacy. acs.org For example, research on a new butyrophenone derivative demonstrated that the specific orientation of a hydroxyl group on the piperidine ring was crucial for its central nervous system activity. acs.org

Molecular modeling studies have further illuminated the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com These studies can help to rationalize why certain stereoisomers are more active than others by examining the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex.

While specific stereochemical studies on this compound itself are not extensively documented in the available literature, the principles derived from related butyrophenones and other chiral molecules strongly suggest that if chiral centers are introduced into its derivatives, their biological activity will likely be stereospecific. The spatial arrangement of the 3,4-dimethoxyphenyl group and other substituents would be critical for optimal interaction with the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.orgwikipedia.org By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity data, QSAR models can be developed to predict the activity of new, untested compounds. wikipedia.org This approach is highly valuable in drug discovery for prioritizing the synthesis of promising candidates and for gaining insights into the molecular properties that drive biological activity. iosrjournals.org

The development of a QSAR model for this compound analogues would involve several key steps. First, a dataset of structurally related compounds with their corresponding measured biological activities would be compiled. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized into several types, including:

Electronic descriptors: such as partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule.

Topological descriptors: which are numerical representations of the molecular structure, including connectivity indices and counts of different atom types and functional groups.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build the QSAR model. nih.govmdpi.com The goal is to find the best combination of descriptors that accurately predicts the biological activity of the compounds in the dataset. A robust QSAR model should not only have good internal predictive power (evaluated using cross-validation) but also be able to accurately predict the activity of an external set of compounds not used in the model development. nih.gov

The following table provides a hypothetical example of the type of data that would be used in a QSAR study of this compound analogues.

| Compound | R1 | R2 | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | H | 2.5 | 208.25 | 10.5 |

| 2 | F | H | 2.7 | 226.24 | 5.2 |

| 3 | Cl | H | 3.1 | 242.70 | 2.8 |

| 4 | H | OCH3 | 2.3 | 238.28 | 8.9 |

| 5 | F | OCH3 | 2.5 | 256.27 | 4.1 |

Molecular Docking and Computational Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target protein. nih.gov This method is instrumental in understanding the molecular basis of drug action and in the rational design of new drugs. By simulating the interaction between a ligand and a protein at the atomic level, molecular docking can provide valuable insights into the binding mode, binding affinity, and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

The process of molecular docking typically involves the following steps:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained, usually from a crystallographic or NMR experiment, and prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the ligand structure: The 3D structure of the ligand, in this case, a derivative of this compound, is generated and optimized to its lowest energy conformation.

Docking simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function that estimates the binding affinity.

Analysis of the results: The predicted binding poses are analyzed to identify the most likely binding mode and to understand the key interactions that stabilize the ligand-protein complex.

Molecular docking studies have been widely applied to various classes of compounds, including those with structural similarities to this compound. For example, docking studies on 3,4-dimethoxy-β-nitrostyrene derivatives have been used to predict their interactions with protein tyrosine phosphatase 1B (PTP1B). mdpi.com Similarly, docking simulations of 4-methoxybenzyl derivatives have helped to elucidate their binding mode within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain. nih.govresearchgate.net

In a hypothetical molecular docking study of a this compound derivative into a target protein, the 3,4-dimethoxyphenyl group would likely engage in hydrophobic and potentially hydrogen bonding interactions within the binding pocket. The carbonyl group could act as a hydrogen bond acceptor, while the rest of the butyrophenone scaffold would adopt a conformation that maximizes favorable interactions with the surrounding amino acid residues.

The results of a molecular docking study are often presented in a table that summarizes the predicted binding energies and key interactions for a series of compounds. The table below illustrates the kind of data that might be generated from such a study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | Tyr123, Phe234, Leu345 | 1 with Tyr123 |

| Derivative B | -9.2 | Tyr123, Phe234, Trp346 | 1 with Tyr123, 1 with Asn347 |

| Derivative C | -7.8 | Phe234, Leu345, Val348 | None |

| Reference Ligand | -9.5 | Tyr123, Phe234, Trp346 | 2 with Tyr123, 1 with Asn347 |

By combining the insights from SAR, QSAR, and molecular docking studies, a comprehensive understanding of the structural requirements for the biological activity of this compound derivatives can be achieved, paving the way for the design of new and more effective therapeutic agents.

Biological Activity and Mechanistic Investigations of 3 ,4 Dimethoxybutyrophenone and Its Analogues

In Vitro Biological Screening and Cellular Assays

The biological activities of 3',4'-Dimethoxybutyrophenone and its structural analogues have been explored across various in vitro models, revealing a range of effects from enzyme inhibition to the modulation of complex cellular processes.

Analogues of this compound have demonstrated notable enzyme-inhibiting capacities, particularly against enzymes crucial for microbial survival and cellular detoxification.

A novel bis-benzimidazole derivative featuring the 3,4-dimethoxyphenyl moiety, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a potent inhibitor of DNA topoisomerase I. nih.gov Studies have shown that DMA preferentially targets Escherichia coli topoisomerase I over human topoisomerase I and topoisomerase II. nih.gov Further investigation into its mechanism revealed that DMA acts as a "poison" inhibitor, stabilizing the covalent complex between the enzyme and DNA, which ultimately inhibits the religation of the DNA strand. nih.govoncohemakey.com This class of inhibitors traps the enzyme in its transient cleavage complex state, leading to lethal DNA breaks. oncohemakey.com

While direct inhibition studies on this compound against glutathione (B108866) S-transferase (GST) are not extensively documented, related catechol structures have shown activity. For instance, dopamine (B1211576) and its metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) have been shown to inhibit GST activity. nih.govnih.gov Glutathione S-transferases are key enzymes in the phase II detoxification process, catalyzing the conjugation of glutathione to various electrophilic compounds to facilitate their elimination. scbt.com

| Analogue | Target Enzyme | Organism | Mechanism of Inhibition |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) | DNA Topoisomerase I | Escherichia coli | Poison inhibitor (stabilizes enzyme-DNA cleavage complex) nih.gov |

Neurotensin (B549771) (NT) is a tridecapeptide that exerts its effects through G protein-coupled receptors, primarily NTS1 and NTS2. nih.gov Research into the modulation of these receptors has predominantly focused on the development of peptide analogues of NT itself. nih.gov These studies involve modifying the peptide backbone with unnatural amino acids or creating smaller fragments, such as NT(8-13), to improve metabolic stability and receptor selectivity. nih.govgoogle.com The goal of this research is often to develop potent and long-acting analgesics without the common side effects associated with NTS1 activation, such as hypothermia. nih.gov While extensive research exists on peptide-based neurotensin analogues, specific studies detailing the direct binding or modulation of neurotensin receptors by this compound or its non-peptide analogues are not prominently featured in the reviewed literature.

Structurally related chalcones and stilbenes containing the 3,4-dimethoxy moiety have been identified as potent modulators of critical cellular processes, particularly autophagy. Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where damaged organelles and proteins are degraded and recycled. bohrium.com

3,4-dimethoxychalcone (B600365) (3,4-DC) has been identified as a robust inducer of autophagy in various cell lines, including those of endothelial, myocardial, and myeloid origin. nih.govrapamycin.news This activity has been linked to potential anti-atherosclerotic effects. nih.gov The mechanism of action for 3,4-DC involves the activation of the transcription factors TFE3 and TFEB, which are master regulators of lysosomal biogenesis and autophagy. nih.gov Similarly, 3,4-dimethoxystilbene (B1249853), a resveratrol (B1683913) derivative, also induces macroautophagy in endothelial cells, likely through the activation of AMPK and subsequent inhibition of the mTOR signaling pathway. nih.gov

The induction of autophagy is closely linked with the DNA damage response (DDR). nih.govmdpi.com Genotoxic stress and the activation of key DDR proteins like ATM can trigger autophagy as a protective mechanism to clear damaged cellular components and facilitate DNA repair. bohrium.comresearchgate.net While direct studies linking this compound to the DDR are limited, its analogues' ability to induce autophagy suggests a potential role in this interconnected pathway. nih.gov

Several analogues of this compound have demonstrated significant antimicrobial activity against Gram-negative bacteria, including Escherichia coli.

The topoisomerase I inhibitor DMA, a 3,4-dimethoxyphenyl bis-benzimidazole, has been established as an effective antibacterial agent against various strains of E. coli. nih.gov Its mechanism, which involves targeting a crucial bacterial enzyme, makes it a promising candidate for further development. nih.gov

Additionally, synthetic chalcone (B49325) derivatives have been evaluated for their antibacterial properties. Specifically, (E)-1-(4-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one, a 4-bromo-3′,4′-dimethoxysubstituted chalcone, showed bactericidal activity against E. coli. ceon.rs This activity highlights that substitutions on the phenyl rings of the core chalcone structure can be favorable for creating effective antibacterial agents against Gram-negative bacteria. ceon.rs

| Analogue | Analogue Class | Activity Measurement | Result |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) | Bis-benzimidazole | Minimum Inhibitory Concentration (MIC) | Demonstrated significant bacterial growth inhibition at low concentrations nih.gov |

| (E)-1-(4-bromophenyl)-3-(3',4'-dimethoxyphenyl) prop-2-en-1-one | Chalcone | Disc Diffusion Assay (Inhibition Zone) | 11 ± 0.3 mm ceon.rs |

Analogues of this compound isolated from natural sources have shown potent anti-inflammatory effects. The dysregulation of the immune system, often involving an imbalance of pro- and anti-inflammatory mediators, is a hallmark of many chronic diseases. mdpi.com

(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), a compound isolated from Zingiber cassumunar, demonstrated significant dose-dependent anti-inflammatory activity. nih.gov Its effects are believed to be mediated through the inhibition of both the cyclooxygenase (CO) and lipoxygenase (LO) pathways. nih.gov Another related compound from the same plant, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also exerted marked inhibition on the acute phase of inflammation. nih.gov This was demonstrated by its ability to reduce carrageenin-induced edema and inhibit both leukocyte accumulation and prostaglandin (B15479496) biosynthesis. nih.gov Furthermore, a more complex synthetic quinoline (B57606) derivative, TAK-603, which contains a 4-(3,4-dimethoxyphenyl) group, has been evaluated as a disease-modifying antirheumatic drug due to its anti-inflammatory properties. nih.gov

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of this compound analogues can be traced to several distinct molecular mechanisms.

Enzyme Inhibition: A primary mechanism of antibacterial action is the targeted inhibition of essential bacterial enzymes. The bis-benzimidazole analogue DMA functions by trapping the E. coli DNA topoisomerase I in a covalent complex with DNA, preventing the re-ligation of DNA strands and inducing cell death. nih.gov This "poisoning" of topoisomerase is a well-established mechanism for potent antimicrobial and anticancer drugs. phcogrev.comnih.gov

Modulation of Cellular Signaling and Transcription: The autophagy-inducing effects of dimethoxy-substituted analogues are rooted in the modulation of key cellular signaling pathways. 3,4-dimethoxystilbene activates AMPK, a central energy sensor in the cell, which in turn inhibits the mTOR signaling pathway, a major negative regulator of autophagy. nih.gov In a distinct but complementary mechanism, 3,4-dimethoxychalcone promotes autophagy by activating the transcription factors TFEB and TFE3, which control the expression of genes involved in autophagy and lysosomal function. nih.gov

Inhibition of Inflammatory Pathways: The anti-inflammatory properties of several analogues are linked to their ability to interfere with the production of inflammatory mediators. Compounds like (E)-1-(3,4-dimethoxyphenyl) butadiene inhibit the cyclooxygenase and lipoxygenase enzymes, which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Other analogues directly inhibit prostaglandin biosynthesis, reducing key drivers of the inflammatory response. nih.gov

Identification and Validation of Specific Biological Targets

Specific biological targets for this compound have not been explicitly identified or validated in the available scientific literature. Research has focused more on structurally related compounds, such as dimethoxy-substituted flavones and chalcones. For instance, 3',4'-dimethoxyflavone (B191118) has been identified as an inhibitor of parthanatos, a specific pathway of neuronal death, by reducing the synthesis and accumulation of poly (ADP-ribose) polymer, which suggests that enzymes involved in this pathway, like PARP-1, could be potential targets. nih.gov However, direct target identification and validation studies for this compound are not yet published.

Analysis of Intracellular Signaling Pathway Activation (e.g., MAP kinase, WNT, p53)

There is a lack of specific research detailing the effects of this compound on intracellular signaling pathways such as MAP kinase, WNT, or p53. However, studies on analogous compounds provide insights into how the 3',4'-dimethoxy moiety might influence cellular signaling.

p53 Pathway : The structurally related stilbene (B7821643) derivative, trans-3,4-dimethoxystilbene (3,4-DMS), has been shown to exert its anti-angiogenic effects by inducing apoptosis through a pathway that involves p53, Bax, cytochrome c, and caspase proteases. nih.gov Similarly, a novel chalcone derivative with a trimethoxyphenyl group, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was found to suppress prostate cancer cell growth through the activation of the p53 pathway. nih.gov

MAP Kinase Pathway : The compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which shares the dimethoxyphenyl group, was found to enhance melanogenesis by activating the ERK and p38 MAP kinase pathways. researchgate.net

WNT Pathway : While direct evidence is lacking for dimethoxybutyrophenone, other phytochemicals have been shown to modulate the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation. mdpi.commdpi.comnih.gov For example, resveratrol, a parent compound to many dimethoxy stilbenes, has been shown to suppress the Wnt/β-catenin pathway in breast cancer stem cells. mdpi.com

These findings in related molecules suggest that this compound could potentially interact with these key signaling pathways, though dedicated studies are required for confirmation.

Investigation of Effects on Cellular Energy Metabolism and Lipid Homeostasis

Direct investigations into the effects of this compound on cellular energy metabolism and lipid homeostasis have not been reported. However, research on other dimethoxy-containing compounds indicates a potential role in these processes.

A study on 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one demonstrated its ability to reduce the accumulation of lipid droplets in liver cells. nih.govmdpi.com This effect was achieved by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), a key regulator of energy metabolism, which facilitates the catabolism of fat. nih.govmdpi.com

Furthermore, the related compound 3,4-dimethoxychalcone (3,4-DC) has been identified as a caloric restriction mimetic. embopress.orgnih.gov These mimetics can induce autophagy, a cellular process of recycling components to conserve energy, and are known to have significant effects on cellular metabolism. embopress.orgnih.gov Specifically, 3,4-DC was found to activate the AMPK-TRPML1-calcineurin signaling pathway to regulate the activity of the transcription factor TFEB, which is involved in autophagy and lysosomal biogenesis. nih.gov

Comparative Biological Investigations with Structurally Related Dimethoxy-Containing Compounds

The 3',4'-dimethoxy substitution pattern is a common feature in various classes of biologically active compounds. Comparative analysis of these compounds reveals diverse activities, often dependent on the core molecular scaffold to which the dimethoxy groups are attached.

Chalcones and Flavones: Chalcones possessing a 3',4'-dimethoxy unit have been studied for their potential to reverse multidrug resistance (MDR) in cancer cells. nih.gov The activity of these compounds is also influenced by substitutions on the second aromatic ring. nih.gov For example, the presence of a nonbasic group like chlorine in conjunction with the 3',4'-dimethoxy moiety resulted in a potent P-gp inhibitor. nih.gov 3',4'-Dimethoxychalcone (3,4-DC) itself is a notable inducer of autophagy through the activation of transcription factors TFEB and TFE3. embopress.orgnih.gov This activity confers cardioprotective effects and can enhance the efficacy of anticancer chemotherapy. embopress.org In contrast, 3',4'-dimethoxyflavone (a cyclized chalcone analogue) has been identified as a neuroprotective agent that inhibits parthanatos. nih.gov

Stilbenes and Other Analogues: Trans-3,4-dimethoxystilbene (3,4-DMS) is recognized for its anti-angiogenic properties, which are mediated through the induction of both apoptosis (via the p53 pathway) and macroautophagy (via AMPK activation and mTOR inhibition). nih.gov Another related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which has a similar but-3-en-1-ol side chain instead of the butyrophenone's keto group, activates MAP kinase pathways to promote melanogenesis. researchgate.net

The following tables summarize the comparative biological activities of these structurally related compounds.

Table 1: Comparative Analysis of Signaling Pathway Modulation

| Compound | Core Structure | Primary Signaling Pathway(s) Affected | Biological Outcome |

|---|---|---|---|

| Trans-3,4-dimethoxystilbene (3,4-DMS) | Stilbene | p53, AMPK/mTOR | Anti-angiogenesis, Apoptosis, Autophagy nih.gov |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) | Phenylbutenol | ERK, p38 MAP Kinase | Enhanced Melanogenesis researchgate.net |

| 3',4'-Dimethoxychalcone (3,4-DC) | Chalcone | TFEB/TFE3, AMPK | Autophagy Induction, Cardioprotection embopress.orgnih.govnih.gov |

Table 2: Comparative Analysis of Effects on Cellular Metabolism and Processes

| Compound | Core Structure | Effect on Metabolism/Cellular Process | Key Molecular Target/Mediator |

|---|---|---|---|

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Chromone | Lipid Lowering | PGC1α Up-regulation nih.govmdpi.com |

| 3',4'-Dimethoxychalcone (3,4-DC) | Chalcone | Caloric Restriction Mimetic, Autophagy | TFEB, TFE3 embopress.orgnih.gov |

| 3',4'-Dimethoxyflavone (DMF) | Flavone | Inhibition of Parthanatos | Poly (ADP-ribose) Polymerase (likely) nih.gov |

Pharmacological and Metabolic Profiling in Preclinical Research Models

In Vitro Biotransformation and Metabolic Stability Studies

In vitro models are crucial for predicting the metabolic fate of a compound in a living organism. These studies typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, to assess metabolic stability and identify the enzymes responsible for a compound's biotransformation.

The metabolism of butyrophenone (B1668137) derivatives is primarily hepatic and often mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For compounds containing a butyrophenone core, isoforms such as CYP3A4 and CYP2D6 are frequently implicated in their biotransformation. The presence of the 3',4'-dimethoxy-phenyl moiety in 3',4'-Dimethoxybutyrophenone introduces additional sites for metabolic attack, particularly O-demethylation, which is a common reaction catalyzed by CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4, when metabolizing methoxylated flavonoids. nih.gov

Based on analogous compounds, it is hypothesized that the metabolism of this compound would involve a combination of oxidative reactions. The initial biotransformation steps are likely to be catalyzed by CYP enzymes, leading to the formation of more polar metabolites.

Table 1: Postulated Hepatic Enzyme Involvement in this compound Metabolism

| Enzyme Family | Specific Isoform (Hypothesized) | Postulated Metabolic Reaction |

| Cytochrome P450 | CYP3A4 | Oxidative dearomatization, N-dealkylation (if applicable to substituted analogs) |

| Cytochrome P450 | CYP2D6 | Aromatic hydroxylation |

| Cytochrome P450 | CYP1A2 / CYP2B6 | O-demethylation of the methoxy (B1213986) groups |

This table is illustrative and based on the metabolism of structurally related compounds. The specific enzymes and their relative contributions to the metabolism of this compound require experimental verification.

The biotransformation of this compound is expected to yield several major metabolites. A primary metabolic pathway for compounds with a 3,4-dimethoxyphenyl group is O-demethylation. researchgate.net This process would result in the formation of hydroxylated metabolites, specifically catechol derivatives if both methoxy groups are removed. researchgate.net Catechols are known to be biologically active and can undergo further metabolism or participate in redox cycling. taylorandfrancis.comnih.gov

Another potential metabolic pathway is the reduction of the ketone group in the butyrophenone side chain, which has been observed for other butyrophenone derivatives like lumateperone. mdpi.com This would lead to the formation of a secondary alcohol metabolite.

Table 2: Hypothetical Major Metabolites of this compound and Their Potential Biological Activities

| Putative Metabolite | Metabolic Pathway | Potential Biological Activity |

| 3'-Hydroxy-4'-methoxybutyrophenone | O-demethylation | May retain some activity of the parent compound; could be a substrate for further conjugation. |

| 3',4'-Dihydroxybutyrophenone (Catechol metabolite) | Sequential O-demethylation | Potential for antioxidant or pro-oxidant activity; may have altered receptor binding affinity. taylorandfrancis.com |

| 1-(3',4'-dimethoxyphenyl)butan-1-ol | Ketone reduction | Likely to have a different pharmacological profile from the parent ketone. |

This table presents hypothetical metabolites and their potential activities based on the metabolism of similar chemical structures. The actual metabolic profile and the biological activities of the metabolites of this compound need to be determined through dedicated studies.

Pharmacokinetic Assessments in Preclinical Animal Models

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies provide critical data for predicting human pharmacokinetics and designing clinical trials.

First-generation antipsychotics, including butyrophenones, are generally well-absorbed when administered orally. researchgate.net Peak plasma concentrations are typically reached within 1 to 4 hours after oral ingestion. researchgate.net As with other butyrophenones, this compound is expected to be lipophilic, which would facilitate its absorption and distribution into various tissues, including the brain. nih.gov The volume of distribution for butyrophenones is generally large, indicating extensive tissue distribution.

The excretion of butyrophenone metabolites primarily occurs through the kidneys (urine) and to a lesser extent in the feces. Following hepatic metabolism, the more polar metabolites of this compound would be more readily excreted from the body. The clearance of first-generation antipsychotics is subject to significant inter-individual variability, largely due to genetic polymorphisms in metabolizing enzymes like CYP2D6.

Preclinical Efficacy Studies in Relevant Disease Models

Preclinical efficacy studies are designed to assess the potential therapeutic effects of a compound in animal models of human diseases. For butyrophenone derivatives, these studies often focus on models of psychosis and other central nervous system disorders. The efficacy of butyrophenones is often linked to their ability to antagonize dopamine (B1211576) D2 receptors. nih.gov

While no specific preclinical efficacy studies for this compound have been identified, research on novel butyrophenone analogs has demonstrated their potential as atypical antipsychotic agents. nih.govresearchgate.net These studies often involve behavioral models in rodents, such as amphetamine-induced hyperlocomotion or apomorphine-induced stereotypy, to assess antipsychotic-like activity. nih.gov The evaluation of a new butyrophenone derivative, timiperone, in a multicenter controlled study for schizophrenia showed efficacy superior or equivalent to perphenazine. nih.gov Any future preclinical efficacy studies on this compound would likely employ similar models to ascertain its potential therapeutic utility.

Evaluation of Antiatherogenic Effects in Animal Models

Currently, there is a lack of available scientific literature detailing the evaluation of antiatherogenic effects of this compound in animal models. Extensive searches of scientific databases did not yield studies specifically investigating the potential of this compound to prevent or reverse the process of atherosclerosis in in vivo systems. Therefore, no data on its efficacy, mechanism of action, or effects on plaque formation and lipid profiles in relevant animal models can be provided at this time.

Assessment of Cardiotonic Activity in Isolated Organ Systems

There is no readily available research on the assessment of the cardiotonic activity of this compound in isolated organ systems. Scientific literature searches have not revealed any studies that investigate the effects of this compound on myocardial contractility, heart rate, or other cardiac parameters in experimental models such as isolated perfused hearts or papillary muscle preparations. Consequently, its potential as a positive or negative inotropic agent remains uncharacterized.

Radioprotective Properties in Cell-Based and in vivo Systems

Information regarding the radioprotective properties of this compound in either cell-based or in vivo systems is not available in the current scientific literature. No studies have been identified that assess the potential of this compound to protect cells or organisms from the damaging effects of ionizing radiation. As a result, there is no data concerning its ability to mitigate radiation-induced cellular damage, improve survival rates, or its mechanisms of action in the context of radioprotection.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methodologies for Purity Determination and Isomer Separation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental in assessing the purity of 3',4'-Dimethoxybutyrophenone and separating its isomers. The choice of method often depends on the compound's volatility and thermal stability.

High-performance liquid chromatography is a versatile technique for purity assessment of aromatic ketones like this compound. moravek.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The purity of a substance can be determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. moravek.com

For the separation of potential isomers of this compound, such as positional isomers where the methoxy (B1213986) groups are at different locations on the phenyl ring, HPLC can be highly effective. The separation of isomers can be challenging due to their similar physicochemical properties. However, optimization of chromatographic conditions, including the mobile phase composition, column type, and temperature, can achieve the desired resolution. nih.gov Chiral chromatography, a specialized form of HPLC, would be necessary for the separation of enantiomers if a chiral center is present. nih.gov

Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase within the column. The high resolution of capillary GC columns allows for the separation of closely related impurities.

The separation of n-butyrophenone isomers has been successfully achieved using techniques like recycling high-speed counter-current chromatography, demonstrating that complex isomer separations are feasible. nih.govresearchgate.net

Below is an illustrative data table representing a potential HPLC method for the purity determination of this compound.

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Retention Time | ~5.8 min |

| Purity Assessment | >99% (based on peak area) |

This table is a representative example of a potential HPLC method and does not reflect actual experimental data.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry is an indispensable tool for elucidating the structures of metabolites of this compound and quantifying their presence in biological matrices. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high sensitivity and specificity for complex sample analysis. nih.govresearchgate.netnih.gov

For metabolite identification, tandem mass spectrometry (MS/MS) is frequently employed. In a typical LC-MS/MS experiment, the parent drug and its metabolites are first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). The precursor ions corresponding to the protonated or deprotonated molecules of interest are selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. nih.gov

The metabolic pathways for butyrophenones can involve reactions such as hydroxylation, demethylation, and reduction of the keto group. nih.gov The mass shifts observed between the parent drug and its metabolites in the mass spectra can indicate the type of metabolic transformation that has occurred. For example, the addition of 16 Da would suggest a hydroxylation, while a loss of 14 Da could indicate a demethylation.

Quantitative analysis of metabolites is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. researchgate.net These techniques offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. This allows for accurate quantification even in complex biological matrices.

The following table illustrates potential mass spectrometric data for the identification of hypothetical metabolites of this compound.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Potential Metabolic Pathway |

| This compound | 209.1 | 165.1, 137.1 | - |

| Metabolite 1 (Hydroxylated) | 225.1 | 181.1, 153.1 | Hydroxylation |

| Metabolite 2 (Demethylated) | 195.1 | 151.1, 123.1 | Demethylation |

| Metabolite 3 (Reduced) | 211.1 | 167.1, 139.1 | Carbonyl Reduction |

This table presents hypothetical data based on common metabolic pathways for similar compounds and does not represent verified experimental results for this compound.

Future Research Directions and Translational Outlook

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of 3',4'-Dimethoxybutyrophenone is a cornerstone of future research, aimed at optimizing its pharmacological profile. A key strategy involves modifying the core butyrophenone (B1668137) structure to enhance binding affinity and selectivity for specific biological targets, thereby increasing therapeutic efficacy while minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on related compounds has shown that substitutions on the phenyl ring significantly influence antiproliferative activity and receptor binding. For instance, the introduction of electron-withdrawing groups like fluorine or electron-donating groups such as methyl can increase potency compared to the unsubstituted parent compound acs.org. The 3,4-dimethoxy substitution pattern, as seen in the subject compound, has been noted for exhibiting significant antiproliferative activity in other molecular scaffolds acs.org.

One innovative design approach is the development of conformationally constrained analogues. By incorporating the flexible butyrophenone side chain into a more rigid cyclic structure, chemists can lock the molecule into a specific conformation that may be optimal for receptor binding nih.gov. This strategy aims to improve affinity and selectivity for targets like dopamine (B1211576) and serotonin (B10506) receptors. Another advanced strategy is to replace parts of the molecule, such as the piperidine (B6355638) ring found in many butyrophenone drugs like haloperidol (B65202), with bioisosteric equivalents like a diazepane ring. This modification can prevent the formation of toxic metabolites, a significant challenge with older butyrophenone antipsychotics nih.gov. The synthesis of such novel analogues often involves multi-step processes, starting from foundational molecules and employing techniques like diversity-oriented synthesis to create a library of structurally diverse compounds for screening mdpi.com.

Table 1: Strategies for Analogue Design and Expected Outcomes

| Design Strategy | Structural Modification Example | Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Guided Substitution | Addition of fluoro or methyl groups to the phenyl ring. | Enhanced potency and target affinity acs.org. |

| Conformational Constraint | Incorporation of the side chain into a fused ring system. | Increased receptor selectivity and reduced off-target binding nih.gov. |

| Bioisosteric Replacement | Substitution of a piperidine ring with a diazepane moiety. | Prevention of toxic metabolite formation and improved safety profile nih.gov. |

| Hybrid Molecule Synthesis | Fusing the butyrophenone scaffold with other pharmacologically active moieties. | Creation of multi-target ligands with novel therapeutic applications. |

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the butyrophenone class is well-established in psychiatry for treating disorders like schizophrenia, emerging research points to a much broader therapeutic potential. wikipedia.orgdrugbank.com The this compound scaffold is a valuable starting point for developing compounds for oncology, neurodegenerative diseases, and other conditions.

Anticancer Activity: A significant area of investigation is the repurposing of butyrophenones for cancer treatment. nih.gov The well-known butyrophenone haloperidol has been found to induce apoptosis (programmed cell death), mediate autophagy, and cause cell cycle arrest in various cancer types, including glioblastoma and pancreatic cancer. frontiersin.org Studies on other antipsychotics like chlorpromazine (B137089) and trifluoperazine (B1681574) have shown similar multifaceted anti-cancer effects. nih.govfrontiersin.org The proposed mechanisms often involve the inhibition of critical signaling pathways, such as the Akt/mTOR pathway, and the downregulation of genes associated with cancer cell stemness. mdpi.com The development of analogues derived from this compound could lead to novel anticancer agents with optimized efficacy and reduced neuroleptic side effects.

Neurodegenerative Disorders: Psychosis and behavioral disturbances are common in neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govmdpi.com While conventional butyrophenones are used to manage these symptoms, there is an opportunity to design novel analogues that not only treat psychosis but may also address the underlying pathology. Research into heterocyclic compounds, a broad category that includes the nitrogen-containing rings often attached to the butyrophenone core, shows their potential to target misfolded proteins, mitochondrial dysfunction, and neurotransmitter dysregulation that characterize these diseases. mdpi.com

Other Potential Applications: The versatility of the butyrophenone structure is further highlighted by its potential use in other therapeutic areas. Certain derivatives are effective antiemetics used to manage postoperative nausea and vomiting. wikipedia.orgtaylorandfrancis.com Furthermore, research into novel haloperidol analogues has revealed compounds with unique opioid and non-opioid effects, suggesting a potential for developing new types of analgesics. nih.gov

Integration of Systems Biology and Omics Technologies for Comprehensive Biological Understanding

To fully unlock the potential of this compound and its future analogues, a deeper, more holistic understanding of their biological effects is necessary. Systems biology, which integrates various "omics" technologies, offers a powerful framework for moving beyond the traditional one-drug, one-target paradigm. These high-throughput methods can provide a comprehensive snapshot of a compound's impact on cellular processes.

Proteomics: Proteomics, the large-scale study of proteins, is crucial for identifying drug targets and understanding mechanisms of action. metwarebio.com By comparing the protein expression profiles of cells or tissues before and after treatment with a butyrophenone analogue, researchers can identify which proteins and pathways are affected. nih.govnih.gov This is particularly valuable for discovering novel targets for repurposed drugs and for identifying biomarkers that can predict a patient's response to treatment. metwarebio.combohrium.com For example, chemical proteomics can be used to pull a drug's direct protein targets from a complex cellular mixture, confirming its mechanism and revealing potential off-target interactions that could lead to side effects.

Metabolomics and Lipidomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, providing a functional readout of the physiological state. sgul.ac.uk Systematic reviews of antipsychotic drugs have shown that they can significantly alter metabolic pathways, particularly those involving lipids (lipidomics), carboxylic acids, and acylcarnitines. mdpi.com Applying metabolomics to the study of this compound can help elucidate its metabolic fate, identify biomarkers of efficacy and toxicity, and provide insights into the metabolic side effects commonly associated with this drug class. mdpi.com

Table 2: Application of Omics Technologies in Butyrophenone Research

| Omics Technology | Research Application | Potential Insights |

|---|---|---|

| Genomics/Transcriptomics | Analyze changes in gene expression following drug treatment. | Identify genetic factors influencing drug response; uncover off-target gene regulation. |

| Proteomics | Profile changes in protein expression, modifications, and interactions. | Discover novel drug targets; validate mechanisms of action; identify biomarkers for efficacy and toxicity. metwarebio.comnih.gov |

| Metabolomics/Lipidomics | Quantify changes in small-molecule metabolites and lipids. | Understand drug metabolism; uncover metabolic side effects; identify biomarkers of drug exposure and response. mdpi.com |

Q & A

Q. Example Protocol :

React 3,4-dimethoxybenzene with butyryl chloride in dichloromethane using AlCl₃ (1.2 eq) at 0°C for 4 hours.

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc, 8:2).

Yield: ~60–70% under optimized conditions .

How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurity co-elution . Methodological solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating [¹H-¹H] and [¹H-¹³C] couplings. For example, HSQC can differentiate methoxy (-OCH₃) protons from aromatic protons .

- Deuterated solvent screening : Use DMSO-d₆ to enhance solubility and sharpen peaks for crowded aromatic regions.

- Computational validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) .

Case Study :

A 2024 study reported conflicting [¹³C NMR] data for a methylene group (δ 30–35 ppm). Resolution via HSQC revealed residual solvent (CDCl₃) contamination, corrected by extended drying under vacuum .

What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?

Advanced Research Question

To improve metabolic stability, focus on structural modifications and in vitro assays :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Half-life (t₁/₂) <30 minutes suggests rapid hepatic clearance .

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the para position to reduce oxidative demethylation by CYP450 enzymes .

- Prodrug design : Mask the ketone as a ketal or oxime to enhance oral bioavailability .

Q. Experimental Design :

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., bromination) to quantify electronic effects.

- DFT calculations : Map electrostatic potential surfaces to predict reactive sites .

What analytical techniques are critical for distinguishing this compound from its regioisomers?

Advanced Research Question

Regioisomeric differentiation requires complementary techniques :

GC-MS/EI fragmentation : Monitor characteristic ions (e.g., m/z 150 for methoxybenzoyl fragments).

X-ray crystallography : Resolve substituent positions via unit cell parameters (e.g., C–O bond angles) .

IR spectroscopy : Identify carbonyl stretching frequencies (νC=O ~1680 cm⁻¹), shifted by adjacent substituents .

Case Study :

A 2023 study misidentified 3',4'- vs 2',5'-dimethoxy isomers due to similar [¹H NMR] shifts. Correct identification used X-ray diffraction (C3–OCH₃ bond length: 1.36 Å vs 1.41 Å in 2',5'-isomer) .